molecular formula C7H16O2 B14729191 5-Methoxy-2-methylpentan-1-ol CAS No. 5470-69-9

5-Methoxy-2-methylpentan-1-ol

Cat. No.: B14729191
CAS No.: 5470-69-9
M. Wt: 132.20 g/mol
InChI Key: JJNAQBIHLLWUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methylpentan-1-ol is a branched primary alcohol with a methoxy (-OCH₃) substituent at the fifth carbon and a methyl (-CH₃) group at the second carbon. Its structure (Fig. 1) combines ether and hydroxyl functionalities, which influence its polarity, solubility, and reactivity. The compound’s branched structure likely reduces its viscosity compared to linear isomers, while the methoxy group may enhance solubility in organic solvents.

Properties

CAS No.

5470-69-9

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

5-methoxy-2-methylpentan-1-ol

InChI

InChI=1S/C7H16O2/c1-7(6-8)4-3-5-9-2/h7-8H,3-6H2,1-2H3

InChI Key

JJNAQBIHLLWUMA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of advanced purification techniques, such as fractional distillation, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), Strong bases (e.g., NaOH, KOH)

Major Products Formed

    Oxidation: Aldehydes, Ketones

    Reduction: Alcohols, Alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological processes and chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methoxy-2-methylpentan-1-ol to four structurally related alcohols from the provided evidence, focusing on functional groups, physicochemical properties, and applications.

5-(Adamantane-1-yl-methoxy)pentan-1-ol

  • Structure : Features a bulky adamantane group at the methoxy position.
  • Properties : The adamantane moiety increases molecular weight and steric hindrance, reducing solubility in polar solvents. Synthesis involves DDQ-mediated deprotection (87% yield via flash chromatography) .
  • Applications : Bulky substituents like adamantane are often exploited in drug design to enhance metabolic stability or receptor binding.

5-(Diethylamino)pentan-1-ol

  • Structure: Contains a diethylamino (-N(C₂H₅)₂) group instead of methoxy.
  • Properties: Boiling Point: 224.3°C (760 mmHg), higher than typical aliphatic alcohols due to polar amino group . Hazards: Classified as flammable (H227) and irritant (H315/H319) .
  • Applications: Amino alcohols are widely used as intermediates in pharmaceuticals and surfactants.

5-(Oxiran-2-yl)-1-phenylpentan-2-ol

  • Structure : Includes an epoxide (oxirane) and phenyl group.
  • Properties : Epoxide reactivity enables participation in ring-opening reactions (e.g., nucleophilic attack). Synthesized in 78% yield via chromatography .
  • Applications : Epoxide-containing alcohols are precursors for polymers or crosslinking agents.

5-(Dimethylamino)pent-2-en-1-ol

  • Structure: Unsaturated pentenol backbone with a dimethylamino (-N(CH₃)₂) group.
  • Properties : The double bond increases rigidity and alters electronic properties.
  • Applications : Used in pharmaceuticals and advanced materials for its selective reactivity .

Data Table: Comparative Analysis

Compound Functional Groups Boiling Point (°C) Key Hazards Applications
This compound -OH, -OCH₃, -CH₃ (branch) Data not available Likely low toxicity Solvent, synthetic intermediate
5-(Adamantane-1-yl-methoxy)pentan-1-ol -OH, adamantane-OCH₃ Data not available Not reported Drug design, stable scaffolds
5-(Diethylamino)pentan-1-ol -OH, -N(C₂H₅)₂ 224.3 Flammable, skin/eye irritant Pharmaceuticals, surfactants
5-(Oxiran-2-yl)-1-phenylpentan-2-ol -OH, epoxide, phenyl Data not available Reactive epoxide Polymer chemistry
5-(Dimethylamino)pent-2-en-1-ol -OH, -N(CH₃)₂, C=C Data not available Not reported Materials science, drug synthesis

Research Findings and Implications

  • Reactivity Trends: Methoxy groups (as in this compound) are less reactive than amino or epoxide groups, making the compound more suitable as a solvent or inert intermediate. Amino alcohols (e.g., 5-(Diethylamino)pentan-1-ol) exhibit higher polarity and biological activity but require stringent safety handling .
  • Synthetic Utility : Branched alcohols like this compound may offer advantages in stereoselective synthesis due to reduced conformational flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.